molecular formula C22H31NO2 B1529522 N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline CAS No. 1040687-21-5

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline

Cat. No. B1529522
CAS RN: 1040687-21-5
M. Wt: 341.5 g/mol
InChI Key: MVYFMGMDJRYBEF-UHFFFAOYSA-N
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Description

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline , also known by its chemical formula C22H31NO2 , is a compound with a molecular weight of 341.5 g/mol . It falls within the category of biochemicals and is commonly used in proteomics research .

Scientific Research Applications

Spectroscopic and Theoretical Investigations

Studies like those conducted by Ümit Ceylan et al. (2016) focus on the synthesis and characterization of compounds using spectroscopic techniques (FT–IR, UV–Vis) and theoretical calculations (HF, DFT) to understand their structural and electronic properties. Such research is crucial for developing new materials with desired optical, electronic, or structural characteristics for applications in sensors, organic electronics, and photonics (Ceylan et al., 2016).

Ligand Substitution in Metal Complexes

Research by O. Halter et al. (2019) explores the synthesis of metal complexes with specific ligands, demonstrating applications in fluorescence and catalysis. This work illustrates how modifying organic ligands can influence the photophysical properties and catalytic activity of metal complexes, which is valuable for designing efficient catalysts and fluorescent materials (Halter et al., 2019).

Liquid Crystal Research

G. Yeap et al. (2015) have prepared and characterized non-symmetric dimers with potential applications in liquid crystal displays (LCDs). The study examines how variations in the mesogenic linking unit and terminal substituent affect thermal behavior and phase transitions, contributing to the design of new materials for advanced display technologies (Yeap et al., 2015).

Nonlinear Optical (NLO) Applications

Investigations into organic binary solids with phenolic coformers, as studied by Sergiu Draguta et al. (2015), aim at understanding the factors influencing the formation of polar crystals. Such research is fundamental for the development of materials with nonlinear optical properties for applications in photonics and telecommunications (Draguta et al., 2015).

Dendrimer Synthesis for Mesogenic Properties

Cristina Morar et al. (2018) have designed and synthesized novel G-2 melamine-based dendrimers incorporating specific aniline derivatives as peripheral units. These materials demonstrate the importance of molecular design in creating macromolecules with specific self-assembly and mesogenic properties, relevant for applications in materials science (Morar et al., 2018).

properties

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]-4-hexoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-4-5-6-7-16-24-21-13-11-20(12-14-21)23-15-17-25-22-18(2)9-8-10-19(22)3/h8-14,23H,4-7,15-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYFMGMDJRYBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NCCOC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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